6-chloro-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloro-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c1-6-2-4-7(5-3-6)13-10-15-8(11)14-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEJXROSWIHNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has gained attention for its diverse biological activities. This compound features a triazine ring substituted with a chlorine atom and an N-(4-methylphenyl) group, which can influence its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.
- Molecular Formula: CHClN
- Molecular Weight: 297.74 g/mol
- CAS Number: 1973-09-7
Anticancer Activity
Research indicates that triazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 5.2 | Apoptosis induction via caspase activation |
| MCF7 | 6.8 | Cell cycle arrest at G2/M phase |
| A549 | 4.9 | Inhibition of EGFR phosphorylation |
These findings suggest that the presence of the chlorinated triazine moiety enhances biological activity against cancer cells by disrupting critical cellular processes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazines can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The antimicrobial activity is attributed to the ability of the triazine ring to interact with bacterial DNA or cell membranes, leading to cell death.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on lysophosphatidic acid acyltransferase β (LPAAT-β), which is implicated in cancer progression and metastasis.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited LPAAT-β activity in a dose-dependent manner. The results indicated a potential application in cancer therapy by targeting lipid metabolism pathways.
- Animal Models : In vivo studies using mouse models showed that administration of this compound resulted in reduced tumor sizes compared to controls. Histological analysis revealed decreased proliferation markers in treated tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent Variations and Structural Effects
Key structural analogs differ in substituent groups at positions 2, 4, and 6 of the triazine core. These variations significantly impact physicochemical properties and applications.
Table 1: Substituent Comparison of Selected Triazine Diamines
Q & A
Basic: What are the common synthetic routes for 6-chloro-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine?
The synthesis typically involves reacting cyanuric chloride with 4-methylphenylamine in a stepwise manner. Key steps include:
- Diazotization : Formation of a diazonium salt from 4-methylaniline under acidic conditions.
- Coupling : Reaction with intermediates like 2-aminoacetonitrile hydrochloride to build the triazine core.
- Purification : Recrystallization or column chromatography to isolate the product. Polar aprotic solvents (e.g., 1,4-dioxane) and controlled temperatures (reflux conditions) are critical for optimal yield .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance nucleophilic substitution on the triazine ring.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Stoichiometric ratios : Excess amine derivatives ensure complete substitution.
- Real-time monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress .
Basic: What spectroscopic methods are used for structural characterization?
- NMR spectroscopy : H and C NMR identify substituent patterns and confirm amine bonding.
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can discrepancies in reported biological activities of triazine derivatives be resolved?
Discrepancies arise from variations in assay conditions (e.g., pH, cell lines). Resolution strategies include:
- Standardized protocols : Replicating studies under identical experimental parameters.
- Meta-analysis : Statistical aggregation of data across publications to identify trends.
- Mechanistic studies : Comparing molecular targets (e.g., enzyme inhibition kinetics) to contextualize activity differences .
Basic: What are the potential biological applications of this compound?
- Antimicrobial activity : Screening against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution assays.
- Anticancer potential : Cytotoxicity testing in cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays.
- Enzyme inhibition : Targeting dihydrofolate reductase (DHFR) in mechanistic studies .
Advanced: What strategies are employed to study the mechanism of action against microbial targets?
- Molecular docking : Simulates binding interactions with microbial enzymes (e.g., DHFR) using AutoDock Vina.
- Resistance profiling : CRISPR-Cas9 knockout libraries identify genes conferring resistance.
- Metabolomics : LC-MS tracks metabolic perturbations in treated microbial cultures .
Basic: How is purity assessed during synthesis?
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities.
- Melting point analysis : Sharp melting ranges (e.g., 201–203°C) indicate homogeneity.
- Elemental analysis : Matches experimental C/H/N ratios to theoretical values .
Advanced: How do structural modifications influence the compound’s bioavailability?
- Hydrophilic groups : Adding morpholine or pyrrolidine substituents enhances solubility.
- Prodrug design : Esterification of amine groups improves membrane permeability.
- Structure-activity relationship (SAR) studies : Correlate logP values with pharmacokinetic profiles .
Basic: What are the known metabolites or degradation products?
- Hydroxylation : Formation of 6-hydroxy derivatives under oxidative conditions.
- Dealkylation : Loss of methyl or chloro groups via enzymatic cleavage.
- Detection : LC-MS/MS identifies metabolites in environmental or biological matrices .
Advanced: How can computational chemistry aid in the design of derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- ADMET profiling : Software like SwissADME forecasts absorption, toxicity, and metabolic stability.
- Molecular dynamics : Simulates ligand-protein interactions over time to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
